molecular formula C5H2BrF3N2O B12360593 5-bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one

5-bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one

Cat. No.: B12360593
M. Wt: 242.98 g/mol
InChI Key: OWOGHYMIBIMDAW-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one is a heterocyclic compound with the molecular formula C5H2BrF3N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and trifluoromethyl groups makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-bromo-2,4-dichloropyrimidine with trifluoromethylating agents under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C5H2BrF3N2O

Molecular Weight

242.98 g/mol

IUPAC Name

5-bromo-4-(trifluoromethyl)-5H-pyrimidin-2-one

InChI

InChI=1S/C5H2BrF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1-2H

InChI Key

OWOGHYMIBIMDAW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=C(C1Br)C(F)(F)F

Origin of Product

United States

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